molecular formula C11H7N5 B12925327 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine CAS No. 121845-65-6

3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine

Cat. No.: B12925327
CAS No.: 121845-65-6
M. Wt: 209.21 g/mol
InChI Key: UWOUQHOBPISZHS-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired triazine ring. Functionalization at the C(5) position of the triazine ring can be achieved through nucleophilic substitution reactions or ipso-substitution of cyano groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine exhibit significant antifungal properties. A study demonstrated that various structural modifications led to compounds that inhibited fungal strains such as Candida, Aspergillus, and Trichophyton at minimum inhibitory concentrations (MIC) of less than or equal to 16 µg/mL. The incorporation of methyl, amino, and acylamino substituents was particularly effective in enhancing antifungal activity .

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. Various studies have explored the synthesis of pyrido[3,4-e]-1,2,4-triazines and their derivatives for their ability to induce apoptosis in cancer cells. The presence of specific substituents on the triazine ring has been shown to enhance cytotoxicity against different cancer cell lines, making these compounds promising candidates for further development in cancer therapeutics .

Fluorescent Dyes

This compound has also been investigated for its use in developing novel fluorescent dyes. These dyes are crucial for applications in imaging and sensing technologies. The compound's unique electronic properties allow it to act as an effective fluorophore, which can be utilized in various analytical applications such as bioimaging and environmental monitoring .

Photoluminescence

The photoluminescent properties of this compound have been studied for potential applications in optoelectronics. Research indicates that modifications to the triazine structure can lead to enhanced light-emitting properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices .

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of pyrido[3,4-e]-1,2,4-triazines for their antifungal activity against clinically relevant strains. The results showed that specific derivatives exhibited potent activity with MIC values comparable to standard antifungal agents. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .

Case Study 2: Cancer Cell Apoptosis Induction

In another investigation, several derivatives were synthesized and tested for their ability to induce apoptosis in human cancer cell lines. The findings revealed that certain compounds triggered apoptotic pathways more effectively than conventional chemotherapeutics, suggesting a viable alternative for cancer treatment strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .

Biological Activity

3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Property Details
CAS Number 121845-65-6
Molecular Formula C11H7N5
Molecular Weight 209.21 g/mol
IUPAC Name 3-pyridin-2-ylpyrido[3,4-e][1,2,4]triazine
InChI Key GQYGMLFDERNIMM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazine precursors. A common method includes the condensation of 2-aminopyridine with cyanogen bromide followed by cyclization to form the triazine ring.

Anticancer Activity

Research has demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of pyrido[3,4-e][1,2,4]triazines can inhibit the proliferation of various cancer cell lines more effectively than standard chemotherapeutics like cisplatin. Specifically, compounds with similar structures have been reported to induce apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 .
  • Mechanism of Action : The mechanism involves inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Additionally, these compounds may trigger autophagy through increased formation of autophagosomes and expression of beclin-1 .

Antifungal Activity

Pyrido[3,4-e][1,2,4]triazines have also shown promising antifungal activity. In agar dilution assays, certain derivatives inhibited strains of Candida and Aspergillus at minimum inhibitory concentrations (MICs) as low as 16 µg/mL . This suggests potential for development as antifungal agents.

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of pyrido[3,4-e][1,2,4]triazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain compounds exhibited stronger cytotoxic effects than cisplatin and promoted apoptosis via caspase activation .
  • Antifungal Evaluation : Another research focused on the antifungal properties of pyrido[3,4-e][1,2,4]triazines found that specific structural modifications enhanced their efficacy against fungal pathogens .

Potential Applications

Given its biological activities:

  • Drug Development : The compound's ability to inhibit CDKs positions it as a candidate for cancer therapeutics.
  • Antifungal Treatments : Its efficacy against fungal strains suggests potential use in treating fungal infections.

Properties

CAS No.

121845-65-6

Molecular Formula

C11H7N5

Molecular Weight

209.21 g/mol

IUPAC Name

3-pyridin-2-ylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C11H7N5/c1-2-5-13-9(3-1)11-14-10-7-12-6-4-8(10)15-16-11/h1-7H

InChI Key

UWOUQHOBPISZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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